Fosfato de ascorbilo de magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

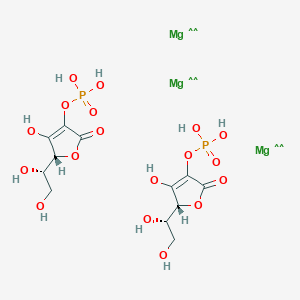

El ácido L-ascórbico 2-fosfato magnésico es un derivado estable del ácido L-ascórbico (vitamina C). Se utiliza con frecuencia en medios de cultivo celular y como materia prima en productos medicinales de terapia avanzada, incluidos los productos medicinales de ingeniería genética, celular y tisular . Este compuesto es conocido por su mayor estabilidad y su lenta hidrólisis por las fosfatasas presentes en las membranas celulares .

Aplicaciones Científicas De Investigación

L-Ascorbic acid 2-phosphate magnesium has a wide range of scientific research applications:

Mecanismo De Acción

El ácido L-ascórbico 2-fosfato magnésico ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Actúa como antioxidante, eliminando los radicales libres y protegiendo las células del daño oxidativo.

Síntesis de colágeno: El compuesto estimula la síntesis de colágeno, promoviendo la salud de la piel y la cicatrización de heridas.

Regulación epigenética: Influye en la expresión genética al promover la actividad de las enzimas de translocación diez-once, lo que lleva a la desmetilación del ADN.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, MAP interacts with various enzymes and proteins. For instance, it has been reported that MAP can interact with phosphatases, leading to a chromogenic reaction between MAP and ferric chloride . This reaction is indicative of phosphatase activity-mediated excision of the phosphorous group from MAP .

Cellular Effects

MAP has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, MAP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, MAP binds to CaMKIIα, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs and protection against osteoporosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido L-ascórbico 2-fosfato magnésico se puede sintetizar mediante la fosforilación del ácido L-ascórbico seguida de la adición de iones magnesio. La reacción suele implicar el uso de agentes fosforilantes como el oxicloruro de fósforo o el cloruro de fosforilo en presencia de una base como la piridina . Las condiciones de reacción suelen incluir temperaturas y pH controlados para garantizar la estabilidad del producto.

Métodos de producción industrial

En entornos industriales, la producción de ácido L-ascórbico 2-fosfato magnésico implica reacciones de fosforilación a gran escala seguidas de procesos de purificación como la cristalización o la cromatografía . El control de calidad del producto final es crucial, y se emplean métodos como la cromatografía líquida de fase inversa para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido L-ascórbico 2-fosfato magnésico sufre diversas reacciones químicas, entre las que se incluyen:

Oxidación: El compuesto puede oxidarse a ácido deshidroascórbico.

Reducción: Puede reducirse de nuevo a ácido L-ascórbico en determinadas condiciones.

Sustitución: El grupo fosfato puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción . Las reacciones se suelen llevar a cabo a temperaturas y pH controlados para mantener la estabilidad del compuesto.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen el ácido deshidroascórbico a partir de la oxidación y el ácido L-ascórbico a partir de la reducción .

Aplicaciones en investigación científica

El ácido L-ascórbico 2-fosfato magnésico tiene una amplia gama de aplicaciones en investigación científica:

Comparación Con Compuestos Similares

El ácido L-ascórbico 2-fosfato magnésico es único en comparación con otros compuestos similares debido a su mayor estabilidad y su lenta hidrólisis. Los compuestos similares incluyen:

Ácido L-ascórbico 2-fosfato sódico: Otro derivado estable del ácido L-ascórbico, pero con iones sodio en lugar de magnesio.

Fosfato de ascorbilo magnésico: Un derivado esterificado de la vitamina C, conocido por su estabilidad a pH neutro.

El ácido L-ascórbico 2-fosfato magnésico destaca por sus aplicaciones específicas en medios de cultivo celular y productos medicinales de terapia avanzada, lo que lo convierte en un compuesto valioso en la investigación científica y la industria .

Actividad Biológica

Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate (MAP) is a compound that has garnered attention due to its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article explores the biological activity of MAP, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Composition and Properties

MAP is a derivative of ascorbic acid that incorporates magnesium and a furan moiety. Its structure allows it to participate in various biochemical reactions, primarily functioning as an antioxidant. The compound is hydrophilic and stable, making it suitable for various biological applications.

MAP primarily acts as an antioxidant , donating electrons to neutralize free radicals such as superoxide ions and peroxides. This action helps protect cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress.

Key Pathways Involved

- Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) : MAP activates CaMKIIα, leading to the stimulation of the CaMKII/ERK1/2/CREB/C-FOS signaling pathway. This pathway is essential for promoting osteoblastogenesis and bone formation.

- Regulatory Effects on Cellular Activities : MAP influences several signaling pathways, including MAPK (Mitogen-Activated Protein Kinase) and PPAR-ɣ (Peroxisome Proliferator-Activated Receptor gamma), which modulate inflammation and immune responses .

Antioxidant Activity

MAP demonstrates significant antioxidant properties by scavenging free radicals. It has been shown to reduce oxidative stress markers in various cell types, contributing to cellular protection against damage .

Anti-inflammatory Effects

Research indicates that MAP can modulate inflammatory responses by regulating cytokine production and inhibiting pro-inflammatory signaling pathways. This effect makes it a candidate for therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Studies have shown that furan derivatives can selectively inhibit microbial growth, suggesting potential applications in treating infections .

Case Studies and Research Findings

Propiedades

Número CAS |

113170-55-1 |

|---|---|

Fórmula molecular |

C12H10Mg3O18P2-2 |

Peso molecular |

577.06 g/mol |

Nombre IUPAC |

trimagnesium;[(2R)-2-[(1S)-2-hydroxy-1-oxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/2C6H8O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7,9H,1H2,(H2,11,12,13);;;/q2*-1;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |

Clave InChI |

MWPCTDAPYMFJMR-FFIPNUABSA-H |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |

SMILES isomérico |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |

Apariencia |

Assay:≥95%A crystalline solid |

Números CAS relacionados |

84309-23-9 |

Sinónimos |

Ascorbic acid phosphate dimagnesium salt; Ascorbyl PM; Magnesium ascorbyl phosphate; Phospitan C |

Origen del producto |

United States |

A: MAP promotes skin wound healing through several mechanisms. It reduces the number of macrophages [], induces collagen synthesis, and promotes the formation of organized collagen fibers [, , ]. Additionally, MAP contributes to neovascularization, leading to the formation of new blood vessels in the healing wound [].

A: Research indicates that MAP binds to and activates Calcium/Calmodulin-Dependent Serine/Threonine Kinase IIα (CaMKIIα). This activation subsequently leads to the phosphorylation of Extracellular Regulated Kinase 1/2 (ERK1/2) and cAMP-Response Element Binding Protein (CREB), ultimately increasing the expression of C-FOS, a protein crucial for bone formation [].

ANone: The molecular formula of MAP is C12H12MgO12P2 and its molecular weight is 406.37 g/mol.

A: While the provided research papers primarily focus on the biological effects and applications of MAP, a study utilizing High-Performance Liquid Chromatography (HPLC) with UV detection analyzed MAP at a wavelength of 255 nm []. This suggests that MAP absorbs UV light at this specific wavelength.

A: MAP exhibits greater stability than L-Ascorbic Acid in topical formulations, especially at a neutral pH [, ]. This enhanced stability makes MAP a preferred choice for cosmetic and pharmaceutical applications [].

ANone: The provided research primarily focuses on the biological and pharmaceutical applications of MAP as a stable Vitamin C derivative. There's no mention of MAP's use as a catalyst.

ANone: The provided research papers predominantly focus on experimental investigations into the biological effects and applications of MAP. There's no mention of computational chemistry studies or QSAR models.

A: While specific SAR studies aren't described, research indicates that the structural features of MAP, being a stable derivative of Vitamin C, are crucial for its biological activity. For instance, its stability allows for sustained delivery of Vitamin C to the skin, contributing to its efficacy in promoting collagen synthesis and wound healing [, , ].

A: Formulating MAP into specific delivery systems, such as ethosomes, niosomes, and lauroyl/palmitoyl glycol chitosan gels, can significantly enhance its skin penetration and retention compared to conventional formulations [, ].

A: Formulating MAP as a pro-drug, meaning it's converted into its active form (Vitamin C) within the skin, enhances its stability and allows for controlled release [, ].

ANone: The provided research focuses on the scientific and clinical aspects of MAP, and it doesn't delve into specific SHE regulations.

A: Research using dermatomed human cadaver skin demonstrated that after 48 hours of applying a 3% MAP cream, less than 2% of the applied dose was retained in the skin []. This suggests a limited but sustained absorption of MAP through the skin.

A: Clinical studies revealed that topical application of a 10% MAP cream for three months resulted in visible lightening of melasma pigmentation in a significant number of patients [, ]. Furthermore, incorporating MAP into ethosomes and niosomes further enhanced its efficacy in reducing melanin levels in melasma patients [].

A: Researchers utilize Melanoderm, an in vitro model of human epidermis containing keratinocytes and melanocytes, to assess the efficacy, stability, and cytotoxicity of MAP and other skin-whitening agents [].

A: Studies using Sprague Dawley rats and diabetic mice demonstrated that wound dressings containing MAP effectively reduced wound size, promoted granulation tissue formation, and enhanced angiogenesis compared to control dressings [].

ANone: The provided research predominantly focuses on the beneficial effects of MAP. There's no discussion regarding resistance mechanisms.

A: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of L-Ascorbic Acid and its derivatives, including MAP, concluding that they are safe for use in cosmetics within current good manufacturing practices [].

A: Utilizing delivery systems like ethosomes and niosomes can significantly enhance the skin penetration and retention of MAP compared to conventional formulations [, ]. Additionally, incorporating MAP into a hyaluronic acid spongy sheet with a two-layered structure has shown promise in promoting wound healing in animal models [].

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for quantifying MAP in cosmetics. Studies have utilized various mobile phases and columns to achieve optimal separation and detection [, , , , ].

ANone: The research provided centers around the biological activity and applications of MAP. There's no information concerning its environmental impact or degradation.

A: While specific validation parameters aren't explicitly mentioned, studies using HPLC for MAP quantification often aim for high recovery rates and low relative standard deviations, demonstrating the accuracy and precision of these analytical methods [, , ].

ANone: Although not directly addressed, the use of standardized analytical techniques, such as HPLC, for quantifying MAP in various formulations implies the importance of quality control in ensuring consistent concentrations and purity of the compound in cosmetic and pharmaceutical products.

ANone: The provided research primarily focuses on the beneficial effects and applications of MAP. There's no discussion regarding its potential to induce an immune response.

ANone: The research provided predominantly focuses on the topical applications and effects of MAP, and it doesn't mention any interactions with drug transporters.

ANone: The provided research mainly centers on the direct effects and applications of MAP. There's no discussion regarding its potential to affect drug-metabolizing enzymes.

ANone: The provided research focuses on the scientific and clinical aspects of MAP. There's no discussion regarding its recycling or waste management.

ANone: Researchers studying MAP utilize a variety of tools and resources, including:

- Cell culture models: Melanoderm and other cell lines are employed to investigate the effects of MAP on skin cells [].

- Animal models: Studies using rodents, such as Sprague Dawley rats and diabetic mice, help evaluate the wound healing potential of MAP [].

- Analytical techniques: HPLC, coupled with various detection methods, is crucial for quantifying MAP and assessing its stability in different formulations [, , , ].

ANone: While specific historical milestones aren't outlined, the research highlights the evolution of MAP as a stable and effective Vitamin C derivative for topical applications, particularly in the fields of cosmetics and wound healing.

ANone: Research on MAP demonstrates significant cross-disciplinary synergy, bringing together:

- Dermatology: Investigating the efficacy of MAP in treating skin conditions like melasma and promoting wound healing [, , , ].

- Pharmaceutics: Developing stable and effective formulations of MAP for topical delivery, including ethosomes, niosomes, and hyaluronic acid-based dressings [, , ].

- Analytical Chemistry: Utilizing techniques like HPLC to quantify MAP and assess its stability in various formulations [, , , , ].

- Biochemistry: Elucidating the molecular mechanisms underlying the biological effects of MAP, such as its interaction with CaMKIIα in promoting bone formation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.